6-Sulfanyl-1,3-diazinan-4-one
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Overview
Description
6-Sulfanyl-1,3-diazinan-4-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a diazinanone derivative with a sulfur-containing reagent. For example, the reaction of 1,3-diazinan-4-one with thiol compounds under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
6-Sulfanyl-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkyl halides can react with the sulfur atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted diazinanone derivatives.
Scientific Research Applications
6-Sulfanyl-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Sulfanyl-1,3-diazinan-4-one involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Sulfanyl-1,3-thiazinan-4-one: Similar structure but contains a sulfur atom in the ring.
6-Sulfanyl-1,3-oxazinan-4-one: Contains an oxygen atom in the ring instead of sulfur.
6-Sulfanyl-1,3-diazepan-4-one: Has a seven-membered ring structure.
Uniqueness
6-Sulfanyl-1,3-diazinan-4-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C4H8N2OS |
---|---|
Molecular Weight |
132.19 g/mol |
IUPAC Name |
6-sulfanyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H8N2OS/c7-3-1-4(8)6-2-5-3/h4,6,8H,1-2H2,(H,5,7) |
InChI Key |
UVDHJPSYVVLXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCNC1=O)S |
Origin of Product |
United States |
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